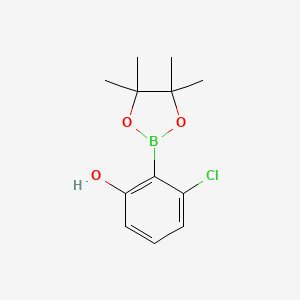

2-Chloro-6-hydroxyphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFCYZUEPAANES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001167346 | |

| Record name | Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-17-5 | |

| Record name | Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-hydroxyphenylboronic acid pinacol ester: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester, a versatile building block in modern organic synthesis. Drawing upon established principles and field-proven methodologies, this document will detail its synthesis, characterization, and application, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions. While specific peer-reviewed data for this exact molecule is not extensively available in public literature, this guide synthesizes robust, analogous procedures and predictive analyses to empower researchers in their experimental design and execution.

Introduction: The Strategic Value of Substituted Arylboronic Esters

Arylboronic acids and their pinacol esters are foundational reagents in contemporary organic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. The pinacol ester of 2-Chloro-6-hydroxyphenylboronic acid is a particularly valuable synthon for several reasons:

-

Orthogonal Functionality: The presence of a chloro, a hydroxyl, and a boronic ester group on the same aromatic ring offers multiple, distinct points for sequential chemical modifications. This "orthogonality" is highly desirable in the synthesis of complex molecules, allowing for selective reactions at each site.

-

Steric and Electronic Tuning: The substituents at the ortho positions to the boronic ester influence the steric and electronic properties of the molecule, which can be leveraged to control reactivity and selectivity in cross-coupling reactions.

-

Stability and Handling: The pinacol ester provides significantly enhanced stability compared to the free boronic acid, making it more robust to handle, purify, and store.[1] This stability is crucial for consistent and reproducible results in multi-step syntheses.

This guide will provide a plausible and well-supported pathway to the synthesis of this reagent, a thorough discussion of its expected analytical characteristics, and a detailed protocol for its application in the Nobel Prize-winning Suzuki-Miyaura reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from authoritative chemical databases.[2]

| Property | Value | Source |

| IUPAC Name | 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | PubChem[2] |

| CAS Number | 1451391-17-5 | PubChem[2][3] |

| Molecular Formula | C₁₂H₁₆BClO₃ | PubChem[2] |

| Molecular Weight | 254.52 g/mol | PubChem[2] |

| Appearance | Expected to be a white to off-white solid | N/A |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Chloroform) | N/A |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would logically proceed from 2-bromo-6-chlorophenol via a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B₂pin₂).

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous transformations and represents a reliable starting point for the synthesis.

Materials:

-

2-Bromo-6-chlorophenol

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-6-chlorophenol (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.03 equiv) and anhydrous 1,4-dioxane.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions, known for its efficiency with a wide range of substrates.

-

Base: Potassium acetate is a mild base that is effective in promoting the catalytic cycle without causing significant side reactions.

-

Solvent: Anhydrous dioxane is a high-boiling point aprotic solvent that is excellent for solubilizing the reactants and maintaining the stability of the catalytic species.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

Analytical Characterization (Predictive Analysis)

As experimental spectra for this compound are not publicly available, this section provides a predictive analysis based on the known spectral data of structurally similar compounds. This serves as a guide for researchers to interpret their own analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (δ 6.8-7.5 ppm): The three protons on the aromatic ring will appear as multiplets in this region. The proton between the chloro and hydroxyl groups is expected to be the most deshielded.

-

Hydroxyl Proton (δ 5.0-6.0 ppm): A broad singlet corresponding to the phenolic hydroxyl group. The chemical shift of this proton can vary depending on concentration and solvent.

-

Pinacol Protons (δ 1.3-1.4 ppm): A sharp singlet integrating to 12 protons, characteristic of the four equivalent methyl groups of the pinacol ester.

¹³C NMR (101 MHz, CDCl₃):

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group will be the most downfield, while the carbon attached to the boron atom will be broadened due to quadrupolar relaxation.

-

Pinacol Carbons (δ ~84 ppm and ~25 ppm): Two signals corresponding to the quaternary carbons and the methyl carbons of the pinacol group, respectively.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 253.08. In positive ion mode, adducts such as [M+Na]⁺ at m/z 277.07 could be observed.

-

Isotope Pattern: The presence of a chlorine atom will result in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1, which is a key diagnostic feature.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. The reaction involves the palladium-catalyzed coupling of the boronic ester with an aryl or vinyl halide (or triflate).

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Representative)

This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Catalyst and Solvents: Add Pd(PPh₃)₄ (0.05 equiv) followed by a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the biphasic mixture to reflux (typically 90-110 °C) with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and separate the aqueous and organic layers.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a widely used, commercially available catalyst that is effective for a broad range of Suzuki-Miyaura couplings.[4]

-

Base: An aqueous solution of a base like potassium carbonate is essential for the transmetalation step of the catalytic cycle.[4][5]

-

Solvent System: A biphasic solvent system, such as toluene/water, is often employed to dissolve both the organic-soluble reactants and the inorganic base.[6][7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling. While specific experimental data for this compound is not extensively documented in public sources, this guide provides a robust framework based on established chemical principles and analogous procedures. By understanding the proposed synthesis, predicted analytical characteristics, and a representative cross-coupling protocol, researchers are well-equipped to effectively utilize this reagent in their synthetic endeavors.

References

- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H16BClO3 | CID 56776713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rndmate.com [rndmate.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

2-Chloro-6-hydroxyphenylboronic acid pinacol ester CAS number 1451391-17-5

An In-Depth Technical Guide to 2-Chloro-6-hydroxyphenylboronic acid pinacol ester (CAS 1451391-17-5)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 1451391-17-5. This specialized organoboron compound has emerged as a critical building block in modern synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. Its unique substitution pattern—a sterically hindered aryl system with chloro, hydroxyl, and boronic ester functionalities—offers a versatile platform for constructing complex molecular architectures. This document delves into the compound's physicochemical properties, provides validated protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, addresses the significant analytical challenges posed by its hydrolytic instability, and discusses its strategic importance in medicinal chemistry. The guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.

Introduction to Arylboronic Pinacol Esters

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, with the Suzuki-Miyaura reaction standing out for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[1][2] At the heart of this transformation are organoboron compounds, among which boronic acid pinacol esters have become indispensable.[3]

The pinacol ester group serves a crucial role by converting the often unstable and difficult-to-handle boronic acid into a robust, crystalline, and chromatographically stable solid.[4][5] This enhanced stability facilitates purification, storage, and precise dispensing, which are critical considerations in both discovery and process chemistry. This compound is a prime example of a highly functionalized intermediate designed for advanced synthetic applications, where its distinct electronic and steric properties can be leveraged to achieve selective chemical transformations.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's properties is fundamental to its successful application. The key specifications for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1451391-17-5 | [6][7][8] |

| Molecular Formula | C₁₂H₁₆BClO₃ | [6] |

| Molecular Weight | 254.52 g/mol | [6] |

| IUPAC Name | 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | [6] |

| Synonyms | 2-Chloro-6-hydroxyphenylboronic acid, pinacol ester | [6] |

| Appearance | White to off-white solid (typical) | |

| Storage Temperature | -18.00°C | |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Synthesis and Purification

While multiple routes to arylboronic esters exist, a common and reliable strategy involves the borylation of an organometallic intermediate derived from the corresponding aryl halide. The following protocol describes a representative, though hypothetical, synthesis based on established chemical principles for preparing the title compound.

Causality in Experimental Design:

The choice of a Grignard-based pathway is predicated on the commercial availability of the 2-bromo-6-chlorophenol precursor. The hydroxyl group must be protected prior to Grignard formation to prevent acid-base quenching of the organometallic species. A silyl ether (e.g., TBDMS) is an ideal protecting group as it is robust to Grignard formation conditions but can often be cleaved in situ during aqueous workup or under mild acidic conditions. The reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin) is a standard method for installing the pinacol boronate moiety.

Caption: Hypothetical workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

-

Protection: To a solution of 2-bromo-6-chlorophenol (1.0 equiv) and imidazole (1.5 equiv) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction with water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected aryl bromide.

-

Grignard Formation: To a flame-dried flask under an argon atmosphere, add magnesium turnings (1.5 equiv) and a small crystal of iodine. Add a solution of the protected aryl bromide (1.0 equiv) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution and reflux for 2 hours. Cool to room temperature.

-

Borylation: In a separate flame-dried flask, cool a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 equiv) in anhydrous THF to -78°C. Transfer the prepared Grignard reagent to this solution via cannula. Stir the reaction mixture at -78°C for 1 hour, then allow it to warm slowly to room temperature overnight.

-

Quench and Deprotection: Cool the reaction to 0°C and slowly quench with saturated aqueous NH₄Cl solution. This step will also cleave the TBDMS protecting group. Stir vigorously for 1 hour.

-

Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product.

The Suzuki-Miyaura Coupling: Mechanism and Application

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[9][10] The reaction facilitates the formation of a C(sp²)-C(sp²) bond between the boronic ester and an organohalide or triflate.

Mechanism Overview

The catalytic cycle is a well-established sequence involving a palladium catalyst, typically in the Pd(0) oxidation state.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: This is the key step where the organic moiety is transferred from boron to palladium. It requires activation of the boronic ester by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex.[11] This boronate complex then exchanges its organic group with the halide on the Pd(II) center.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Sources

- 1. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. This compound | C12H16BClO3 | CID 56776713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. rndmate.com [rndmate.com]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. Suzuki Coupling [organic-chemistry.org]

A Senior Application Scientist's Technical Guide to 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Introduction: Beyond a Simple Building Block

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds that are prevalent in pharmaceuticals and advanced materials.[1][2] The utility of this Nobel Prize-winning reaction is critically dependent on the stability, reactivity, and functional group tolerance of its organoboron coupling partner.

This guide provides an in-depth examination of a highly versatile and functionalized building block: 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol . While its common name, 2-Chloro-6-hydroxyphenylboronic acid pinacol ester, is widely used, this document will adhere to the formal IUPAC nomenclature. We will move beyond a simple cataloging of properties to explore the causality behind its synthesis, the mechanistic nuances of its application, and the strategic advantages conferred by its unique substitution pattern.

Part 1: Compound Identification and Physicochemical Properties

Precise identification is the bedrock of reproducible science. The subject of this guide is unambiguously identified by the following descriptors. The pinacol ester functional group is a critical feature, offering significantly enhanced stability against protodeboronation compared to the corresponding free boronic acid, which simplifies handling, purification, and storage.[1]

| Property | Value | Source |

| IUPAC Name | 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | PubChem [CID: 56776713] |

| Common Name | This compound | Depositor-Supplied |

| CAS Number | 1451391-17-5 | PubChem [CID: 56776713] |

| Molecular Formula | C₁₂H₁₆BClO₃ | PubChem [CID: 56776713] |

| Molecular Weight | 254.52 g/mol | PubChem [CID: 56776713] |

| Appearance | White to off-white solid (typical) | Supplier Data |

Part 2: Synthesis via Miyaura Borylation: A Strategic Approach

The most reliable and common method for synthesizing arylboronic acid pinacol esters is the Miyaura borylation reaction .[3][4][5] This palladium-catalyzed cross-coupling reaction utilizes the stable and readily available boron source, bis(pinacolato)diboron (B₂pin₂), to install the boronic ester moiety onto an aryl halide or triflate.

The logical precursor for our target compound is a di-halogenated phenol, such as 2-bromo-6-chlorophenol. The choice of a bromide is strategic; the C-Br bond is more reactive towards oxidative addition with palladium(0) than the C-Cl bond, allowing for regioselective borylation.

Diagram: Synthesis Pathway

Caption: Synthetic route via Miyaura Borylation.

Field-Proven Synthetic Protocol

This protocol is a representative procedure based on established Miyaura borylation methodologies.[4][6]

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add 2-bromo-6-chlorophenol (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv). The use of a mild base like KOAc is crucial; stronger bases can promote a competing Suzuki-Miyaura homocoupling of the product.[3]

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed 1,4-dioxane via cannula.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting aryl bromide.

-

Workup and Purification: Cool the mixture to room temperature and filter through a pad of Celite® to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure boronic ester.

Part 3: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2][7] Its structure is not incidental; the ortho-chloro and ortho-hydroxyl groups provide significant steric and electronic influence, and the hydroxyl group offers a valuable site for subsequent chemical modification (e.g., etherification, esterification).

The catalytic cycle is a well-understood, three-stage process involving a palladium catalyst.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

-

Transmetalation: This is the key step where the organic moiety is transferred from boron to palladium. The process is facilitated by a base, which activates the boronic ester to form a more nucleophilic borate complex, accelerating the transfer.[7]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Part 4: Detailed Experimental Protocol for Biaryl Synthesis

The following is a robust, step-by-step protocol for the cross-coupling of 3-chloro-2-(pinacolboranyl)phenol with 4-bromoanisole, a common reaction partner.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for biaryl synthesis.

Protocol: Synthesis of 2'-Chloro-4'-methoxy-2-hydroxybiphenyl

-

Reagent Charging: In a round-bottom flask, combine 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 equiv, e.g., 255 mg), 4-bromoanisole (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

-

Catalyst Addition: Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 equiv). The choice of a phosphine-ligated palladium source is standard for ensuring catalyst stability and reactivity.

-

Atmosphere and Solvents: Seal the flask with a septum, and purge with argon for 10-15 minutes. Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio). The aqueous component is often essential for the transmetalation step.

-

Reaction: Heat the mixture to reflux (around 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: After the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of a reagent is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related chloro-hydroxyphenylboronic acid esters and the parent boronic acid provide a strong basis for hazard assessment.[2]

-

Potential Hazards:

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

For long-term stability, storage in a refrigerator under an inert atmosphere (e.g., argon) is recommended.

-

-

Disposal:

-

Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

-

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

-

LookChem. 3-Chloro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenol. [Link]

-

Al-dujaili, A. H., & Shubber, W. A. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 28(20), 7175. [Link]

-

ResearchGate. Miyaura borylation. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Suzuki, A. (2011). Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. [Link]

Sources

A Technical Guide to 2-Chloro-6-hydroxyphenylboronic Acid Pinacol Ester: Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Abstract: This document provides an in-depth technical overview of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester, a key building block in modern organic synthesis. We will explore its fundamental physicochemical properties, delve into the rationale behind the use of the pinacol ester protecting group, outline common synthetic methodologies, and detail its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers and scientists in the fields of medicinal chemistry, drug development, and materials science, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile reagent.

Core Physicochemical Properties and Structure

This compound, also known by its IUPAC name 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a bifunctional aromatic compound featuring a boronic ester, a chloro group, and a hydroxyl group.[1] These functionalities provide multiple reactive handles for sequential and site-selective chemical transformations.

The key identifiers and properties of the compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BClO₃ | [1][2] |

| Molecular Weight | 254.52 g/mol | [1][2] |

| CAS Number | 1451391-17-5 | [1][3] |

| IUPAC Name | 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | [1] |

| Canonical SMILES | CC1(C)OB(OC1(C)C)C2=C(C=CC=C2Cl)O | [1] |

| Appearance | Typically a white to off-white solid |

The Pinacol Ester: A Cornerstone of Stability and Reactivity

While boronic acids are the foundational reagents for Suzuki-Miyaura coupling, they suffer from inherent instability.[4] They are prone to dehydration to form cyclic trimers known as boroxines and can undergo protodeboronation under various conditions.[4] This degradation compromises reagent purity, leading to inconsistent reaction outcomes and reduced yields.

The conversion of the boronic acid to its pinacol ester derivative—by reacting it with pinacol (2,3-dimethyl-2,3-butanediol)—forms a stable five-membered dioxaborolane ring that protects the boron center.[5] This strategic protection imparts several critical advantages for the synthetic chemist:

-

Enhanced Stability & Shelf-Life: Pinacol esters are generally crystalline solids that are significantly less sensitive to air and moisture, allowing for extended storage without degradation.[4][6]

-

Simplified Handling: Their improved stability simplifies weighing and transfer procedures, removing the need for strictly inert atmosphere conditions in many cases.[4]

-

Improved Reaction Profile: In many cross-coupling reactions, pinacol esters provide cleaner reaction profiles and higher yields compared to their corresponding free boronic acids.[4][7]

Caption: Boronic acid instability and stabilization via pinacol ester formation.

Synthesis Methodologies

The synthesis of aryl boronic acid pinacol esters is a well-established field. A common and robust strategy involves the formation of an organometallic intermediate from the corresponding aryl halide, followed by trapping with a boron electrophile.

General Synthetic Protocol via Grignard Reaction

This method starts with a protected 2-chloro-6-bromophenol. The hydroxyl group must be protected to prevent it from interfering with the formation of the highly basic Grignard reagent. Common protecting groups include methoxymethyl (MOM) or benzyl (Bn) ethers. The Grignard reagent is then reacted with an appropriate borate, such as pinacolborane (HBpin) or triisopropyl borate, followed by an acidic workup to yield the final product.[8][9]

Step-by-Step Experimental Protocol:

-

Protection: Protect the hydroxyl group of 2-chloro-6-bromophenol using a standard procedure (e.g., reacting with MOM-Cl and a non-nucleophilic base like diisopropylethylamine).

-

Grignard Formation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings. Add a solution of the protected 1-bromo-2-chloro-6-(protected-oxy)benzene in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. The mixture is typically stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent.[8]

-

Borylation: Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C). Add a solution of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, HBpin) in THF dropwise.[8]

-

Quenching and Deprotection: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated.

-

Purification: The crude product is then subjected to deprotection (if necessary) and purified, typically by column chromatography on silica gel, to afford the pure this compound.

Caption: General synthetic workflow for this compound.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7][10] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[6][11]

The reaction involves the palladium-catalyzed coupling of an organoboron compound (the pinacol ester) with an organohalide or triflate. The ortho-chloro and -hydroxyl groups on the reagent allow for potential post-coupling modifications or can influence the electronic and steric environment of the coupling, offering unique synthetic utility.[12]

Generalized Suzuki-Miyaura Protocol

Materials:

-

This compound (1.1 - 1.5 equivalents)

-

Aryl or heteroaryl halide (e.g., R-Br, R-I) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd₂(dba)₃ with a ligand like SPhos or XPhos)

-

Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene)

Step-by-Step Experimental Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide, this compound, the base, and the palladium catalyst/ligand.

-

Degassing: Seal the vessel and degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen). This step is crucial as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl halide is consumed.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the desired biaryl product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands out as a highly valuable and stable building block for synthetic chemistry. Its strategic use of the pinacol ester moiety overcomes the inherent limitations of free boronic acids, providing researchers with a reliable and easy-to-handle reagent. Its primary role in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures, making it an indispensable tool for professionals engaged in the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Boron Molecular. 2-Hydroxyphenylboronic acid, pinacol ester. Boron Molecular. [Link]

-

Pharmaffiliates. The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Pharmaffiliates. [Link]

-

Organic Syntheses. boronic esters. Organic Syntheses. [Link]

-

Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2011. [Link]

-

Bandyopadhyay, D. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Science of Synthesis, 2005. [Link]

-

Li, C., et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 2016. [Link]

-

PubChem. Boric acid, pinacol ester. National Center for Biotechnology Information. [Link]

-

ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [Link]

-

Goti, G., et al. Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. Angewandte Chemie International Edition, 2016. [Link]

-

Murphy, C. L. W. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, 2015. [Link]

- Google Patents. Preparation method of hydroxyphenylboronic acid.

-

Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. [Link]

Sources

- 1. This compound | C12H16BClO3 | CID 56776713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (5-CHLORO-2-HYDROXYPHENYL)BORONIC ACID PINACOL ESTER [cymitquimica.com]

- 3. rndmate.com [rndmate.com]

- 4. nbinno.com [nbinno.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 9. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-hydroxyphenylboronic Acid Pinacol Ester

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a valuable building block in medicinal chemistry and materials science. The document delves into the prevalent synthetic strategies, offering detailed, step-by-step protocols and a thorough analysis of the underlying reaction mechanisms. By blending theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized arylboronic esters. The content is structured to not only instruct but also to empower the reader with a deep understanding of the causality behind experimental choices, ensuring the safe and efficient execution of the described procedures.

Introduction: The Significance of this compound

Substituted arylboronic acids and their pinacol esters are cornerstone reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The specific molecule, this compound, presents a unique trifecta of functional handles: a boronic ester for carbon-carbon bond formation, a hydroxyl group for further derivatization or to modulate electronic properties, and a chloro substituent that can participate in additional cross-coupling reactions or influence the steric and electronic environment of the molecule. This unique combination of functionalities makes it a highly sought-after intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and organic electronic materials.

The strategic placement of the hydroxyl and chloro groups ortho to the boronic ester introduces both electronic and steric challenges in its synthesis, necessitating carefully designed and optimized synthetic routes. This guide will explore the most effective and commonly employed methods for the preparation of this valuable compound.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance to specific functional groups. Here, we compare two of the most prevalent and effective approaches:

-

Strategy A: Iridium-Catalyzed C-H Borylation of 2-Chlorophenol. This method represents a modern and atom-economical approach, directly functionalizing a C-H bond ortho to the hydroxyl group. It leverages a transition-metal catalyst to achieve high regioselectivity.

-

Strategy B: Directed Ortho-Lithiation of a Protected 2-Chlorophenol. This classic and robust method relies on the directing ability of a protected hydroxyl group to achieve regioselective deprotonation, followed by quenching with a boron electrophile.

The following diagram illustrates the conceptual workflow for these two primary synthetic routes.

Caption: Comparative workflow of the two main synthetic routes.

Data Summary: A Comparative Overview

The following table provides a high-level comparison of the two primary synthetic strategies, highlighting key performance indicators to aid in method selection.

| Parameter | Strategy A: Iridium-Catalyzed C-H Borylation | Strategy B: Directed Ortho-Lithiation |

| Number of Steps | 1 | 3 (Protection, Borylation, Deprotection) |

| Atom Economy | High | Moderate |

| Reagents | Iridium catalyst, ligand, B2pin2 | Protecting group, strong base, boron electrophile |

| Typical Yields | 60-80% | 50-70% (over 3 steps) |

| Key Advantages | Step economy, direct functionalization | Well-established, predictable regioselectivity |

| Key Challenges | Catalyst cost, potential for side reactions | Requires protection/deprotection, cryogenic conditions |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of this compound using the two strategies discussed. These protocols are designed to be self-validating, with clear instructions and safety considerations.

Protocol for Strategy A: Iridium-Catalyzed C-H Borylation

This protocol is adapted from established methods in organometallic chemistry and offers a direct route to the target compound. The hydroxyl group of 2-chlorophenol serves as the directing group for the iridium catalyst, favoring borylation at the less sterically hindered ortho C-H bond.

3.1.1. Reaction Scheme

Caption: Iridium-catalyzed C-H borylation of 2-chlorophenol.

3.1.2. Step-by-Step Procedure

-

Preparation: In a nitrogen-purged glovebox, add [Ir(cod)OMe]2 (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%), and bis(pinacolato)diboron (B2pin2, 1.1 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Reagent Addition: Add 2-chlorophenol (1.0 equiv.) and anhydrous cyclooctane as the solvent.

-

Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir for 16 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Strategy B: Directed Ortho-Lithiation

This protocol follows a more traditional approach, utilizing a protecting group to facilitate directed ortho-lithiation. The methoxymethyl (MOM) ether is a common choice for protecting phenols in this context.

3.2.1. Overall Workflow Diagram

Caption: Step-wise workflow for the directed ortho-lithiation strategy.

3.2.2. Step-by-Step Procedure

Step 1: Protection of 2-Chlorophenol

-

Dissolve 2-chlorophenol (1.0 equiv.) in dichloromethane (DCM).

-

Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).

-

Cool the mixture to 0 °C and add chloromethyl methyl ether (MOM-Cl, 1.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography to yield 1-chloro-2-(methoxymethoxy)benzene.

Step 2: Ortho-Lithiation and Borylation

-

Dissolve the protected phenol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin, 1.2 equiv.) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the combined organic layers and concentrate. The crude protected boronic ester is often used directly in the next step.

Step 3: Deprotection

-

Dissolve the crude protected boronic ester in methanol.

-

Add a solution of hydrochloric acid (e.g., 2 M HCl) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the mixture to remove methanol, then extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to afford the final product.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of Iridium-Catalyzed C-H Borylation

The catalytic cycle for the iridium-catalyzed borylation is believed to proceed through a series of well-defined steps. The hydroxyl group of the 2-chlorophenol plays a key role in directing the catalyst to the ortho C-H bond.

Introduction: The Strategic Role of Substituted Arylboronic Esters in Modern Synthesis

An In-Depth Technical Guide to the Mechanism of Action of 2-Chloro-6-hydroxyphenylboronic acid Pinacol Ester

In the landscape of modern organic chemistry, particularly in the realm of pharmaceutical and materials science, the ability to precisely construct complex molecular architectures is paramount. Among the vast toolkit available to synthetic chemists, palladium-catalyzed cross-coupling reactions stand out for their robustness and versatility in forming carbon-carbon bonds.[1] Within this class of reactions, the Suzuki-Miyaura coupling has become a cornerstone, largely due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide array of boronic acid derivatives.[2][3]

This guide focuses on a specific, yet highly strategic, building block: This compound (CAS: 1451391-17-5).[4][5] The utility of this reagent lies not just in its function as a stable, handleable precursor for Suzuki-Miyaura reactions, but in the nuanced influence of its ortho-substituents—the chloro and hydroxyl groups. These substituents provide a handle for chemists to fine-tune electronic properties, introduce further functionalization, and direct the steric outcomes of coupling reactions.

As a senior application scientist, this document serves to elucidate the core mechanism of action for this reagent, moving beyond a simple description to explain the causality behind its reactivity and providing field-proven insights for its effective application. We will delve into its primary role as a nucleophilic partner in Suzuki-Miyaura cross-coupling, dissecting the catalytic cycle and the critical pre-activation step. Furthermore, we will provide actionable experimental protocols for its use and for characterizing its stability, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Two-Act Play in Suzuki-Miyaura Cross-Coupling

The "mechanism of action" for this compound is most prominently demonstrated in its role as a stable precursor that, under specific conditions, generates the active nucleophilic species for the Suzuki-Miyaura reaction. The overall process can be understood as a two-part sequence:

-

Act I: In Situ Deprotection (Hydrolysis) to the Active Boronic Acid.

-

Act II: Participation in the Palladium Catalytic Cycle.

The pinacol ester serves as a protecting group for the highly reactive boronic acid.[6] Boronic acids themselves can be prone to degradation and are often challenging to purify and store long-term. The pinacol ester provides enhanced stability, allowing for easier handling and storage.[7][8] However, for the Suzuki-Miyaura reaction to proceed, this stable ester must be converted to the active boronic acid or a related boronate species.

This hydrolysis is typically achieved in situ under the basic aqueous conditions of the Suzuki-Miyaura reaction.[7][9] The rate of this hydrolysis is crucial and is influenced by factors such as pH and the electronic nature of the substituents on the aromatic ring.[7]

Figure 1: Overview of the two-stage mechanism of action.

Dissecting the Suzuki-Miyaura Catalytic Cycle

Once the active 2-chloro-6-hydroxyphenylboronic acid is generated, it enters the well-established Suzuki-Miyaura catalytic cycle.[1]

-

Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which undergoes oxidative addition to an organic halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[2] The choice of ligand on the palladium is critical to facilitate this step, especially for less reactive chlorides.[10]

-

Transmetalation: This is the key step where the organoboron species transfers its organic group to the palladium center. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate salt (e.g., [ArB(OH)3]⁻), which then readily undergoes transmetalation, displacing the halide from the palladium complex.[1] The presence of the ortho-hydroxyl group on our specific reagent could potentially influence this step through intramolecular coordination or by affecting the local pH.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex is often unstable and rapidly undergoes reductive elimination. This step forms the desired C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Figure 2: The Suzuki-Miyaura Catalytic Cycle.

Influence of Chloro and Hydroxyl Substituents

The specific substituents on this compound are not mere spectators; they actively influence the reaction's outcome.

-

Electronic Effects: The chlorine atom is electron-withdrawing via induction, which can decrease the nucleophilicity of the aryl ring. However, the hydroxyl group is a strong electron-donating group via resonance. This electronic push-pull can modulate the reactivity of the boronic acid in the transmetalation step.

-

Steric Hindrance: The presence of two ortho substituents creates significant steric bulk around the boron center. This can slow down the rate of transmetalation. Judicious choice of palladium catalyst and ligands is often required to overcome this hindrance. For instance, sterically encumbered phosphine ligands can promote the desired reaction.[10][11]

-

Potential for Ortho-Lithiation/Directed Metalation: The acidic proton of the hydroxyl group and the directing effect of both substituents can be exploited in sequential reactions, allowing for further functionalization of the aromatic ring post-coupling.

-

Selective Coupling: In polychlorinated aromatic systems, reagents like this can participate in selective cross-coupling reactions, where one halogen reacts preferentially over another.[11]

Experimental Protocols

To ensure trustworthy and repeatable results, the following protocols are provided. They represent self-validating systems where careful execution and observation will confirm the expected chemical transformations.

Protocol 1: General Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling this compound with a generic aryl bromide.

Objective: To synthesize a 2-chloro-6-hydroxy-substituted biaryl compound.

Materials:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Aryl Bromide (Ar-Br) | - | - | 1.0 | 1.0 |

| This compound | 254.52[4] | 305 mg | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Water | - | 2 mL | - | - |

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (305 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The biphasic solvent system is common for Suzuki couplings.

-

Catalyst Addition: Add the Palladium(0) catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask under a positive pressure of inert gas.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Figure 3: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Monitoring Hydrolysis of the Pinacol Ester

This protocol uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the rate of hydrolysis of the pinacol ester to the boronic acid under reaction-mimicking conditions. This is crucial for understanding the kinetics of the activation step. The analytical challenges of boronic esters, such as their facile hydrolysis under typical RP-HPLC conditions, require unconventional approaches for accurate analysis.[9][12]

Objective: To quantify the conversion of this compound to its corresponding boronic acid over time.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the pinacol ester in an aprotic solvent like acetonitrile (ACN) to prevent premature hydrolysis.[9]

-

Reaction Mimic Setup: In a sealed vial, replicate the solvent and base conditions of the Suzuki reaction (e.g., 4:1 Dioxane:H₂O with 2.0 equivalents of K₂CO₃) but without the aryl halide and palladium catalyst.

-

Initiation and Sampling: At time t=0, add a known concentration of the pinacol ester stock solution to the reaction mimic vial. At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

-

Quenching: Immediately quench the hydrolysis in the aliquot by diluting it in a non-aqueous, aprotic diluent (e.g., ACN/Methylene Chloride) to stabilize the remaining ester.[9]

-

HPLC Analysis: Analyze the quenched samples by RP-HPLC.

-

Column: A C18 column.

-

Mobile Phase: A gradient of acetonitrile and water. To minimize on-column hydrolysis, a highly basic mobile phase (pH ~12) with an ion-pairing reagent can be effective, though this requires a pH-stable column.[9]

-

Detection: UV detection at a wavelength where both the ester and the acid show strong absorbance.

-

-

Data Analysis: Integrate the peak areas for the pinacol ester and the boronic acid at each time point. Plot the percentage of remaining pinacol ester versus time to determine the hydrolysis kinetics.

Conclusion

This compound is a sophisticated synthetic tool whose utility extends beyond that of a simple arylboronic acid precursor. Its mechanism of action is intrinsically linked to its role in the Suzuki-Miyaura cross-coupling reaction, a process initiated by a critical in situ hydrolysis to the active boronic acid. The substituents at the ortho positions introduce steric and electronic factors that must be carefully considered when designing synthetic strategies, offering both challenges and opportunities for selective transformations. The protocols provided herein offer a robust framework for both the application of this reagent in synthesis and the analytical investigation of its fundamental reactivity. A thorough understanding of this mechanism empowers researchers to leverage the unique properties of this building block to its full potential in the development of novel molecules.

References

- Sigma-Aldrich. "2-Hydroxyphenylboronic acid pinacol ester 98." Accessed December 31, 2025.

- Achilli, C., et al.

- Santos, W. L.

- PubChem. "this compound." Accessed December 31, 2025.

- TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction." Accessed December 31, 2025.

- Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Accessed December 31, 2025.

- Thomas, S. P., et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters." PubMed Central (PMC), 2016.

- Pharmaffiliates. "The Role of Boronic Acid Pinacol Esters in Modern Drug Discovery." Accessed December 31, 2025.

- R&D MATE. "2-Chloro-6-hydroxyphenylboronic acid, pinacol ester." Accessed December 31, 2025.

- Ye, M. M., et al.

- Singh, A., et al. "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective." MDPI, 2022.

- Organic Syntheses. "boronic esters." Accessed December 31, 2025.

- Kotha, S., et al. "Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds." ScienceDirect, 2002.

- Silva, F., et al.

- Billingsley, K. L., et al. "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters." PubMed Central (PMC), 2014.

- Candish, L., et al. "A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters." ChemRxiv, 2017.

- Hall, D. G. "Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- Organic Chemistry Portal. "Miyaura Borylation Reaction." Accessed December 31, 2025.

- Kumar, A., et al. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- AOBChem USA. "this compound." Accessed December 31, 2025.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C12H16BClO3 | CID 56776713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rndmate.com [rndmate.com]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. researchgate.net [researchgate.net]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester

Abstract: This technical guide provides a comprehensive analysis of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester, a key organoboron intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core physicochemical properties, reactivity, and stability, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. We will explore the influence of its unique substitution pattern on chemical behavior, provide validated experimental protocols, and outline critical safety and handling procedures to ensure its effective and safe utilization in the laboratory.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic organoboron compound. The pinacol ester group serves as a protecting group for the boronic acid, rendering the molecule significantly more stable and easier to handle than its free boronic acid counterpart.[1][2] This enhanced stability is crucial for its storage, purification by standard chromatographic methods, and successful application in multi-step syntheses where the free boronic acid might decompose.[1][3]

Below is a summary of its key identifying and physical properties.

| Property | Value | Source(s) |

| CAS Number | 1451391-17-5 | [4][5][6] |

| IUPAC Name | 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | [4] |

| Molecular Formula | C₁₂H₁₆BClO₃ | [4] |

| Molecular Weight | 254.52 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [5] |

Structural Analysis and Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the boronic acid pinacol ester, the ortho-chloro group, and the ortho-hydroxyl group.

2.1 The Boronic Acid Pinacol Ester This functional group is the cornerstone of the molecule's utility. Boronic esters are vital intermediates in organic chemistry, primarily for their role in the Suzuki-Miyaura cross-coupling reaction.[1] The pinacol ester offers a significant advantage over the free boronic acid by increasing stability towards air and moisture, thus preventing premature decomposition and protodeboronation.[1][2]

2.2 Stability and Hydrolysis While the pinacol ester provides protection, it is not completely inert. The ester is susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions, which reverts the compound to the corresponding free boronic acid and pinacol.[7][8] This reaction is reversible and its rate is highly dependent on pH; hydrolysis is considerably accelerated at physiological pH.[7] This characteristic is a critical consideration for reaction setup, workup procedures, and purification, where exposure to aqueous or alcoholic solvents must be carefully managed.[8][9]

2.3 Influence of Ortho-Substituents The presence of both a chloro and a hydroxyl group at the ortho positions to the C-B bond introduces significant electronic and steric effects that modulate the compound's reactivity.

-

Steric Hindrance: The bulky substituents adjacent to the reactive boronic ester site can sterically hinder the approach of the palladium catalyst during the transmetalation step of the Suzuki-Miyaura reaction. This can influence reaction rates and may require the use of specialized ligands or more forcing conditions.[10][11]

-

Electronic Effects: The chlorine atom is an electron-withdrawing group, while the hydroxyl group is an electron-donating group. This electronic push-pull can affect the electron density of the aromatic ring and the Lewis acidity of the boron atom, thereby influencing the kinetics of the catalytic cycle.

-

Directing Effects: The ortho-hydroxyl group can act as a directing group in certain metal-catalyzed reactions, including C-H activation and borylation, potentially offering pathways to further functionalization.[12]

The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application

The primary application for this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms a carbon-carbon bond between the boron-bearing carbon and an sp²-hybridized carbon of an organohalide or triflate.[13]

3.1 Mechanistic Overview The reaction proceeds via a palladium-based catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. The causality behind the cycle is a sequence of well-defined organometallic transformations.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 4. This compound | C12H16BClO3 | CID 56776713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aobchem.com [aobchem.com]

- 6. rndmate.com [rndmate.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 12. Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions: A Combined Experimental/in Silico Strategy for Optimizing Weak Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling and Application of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester

This guide provides an in-depth overview of the safe handling, storage, and application of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester for researchers, scientists, and professionals in drug development. By integrating established safety protocols with practical, field-proven insights, this document aims to foster a culture of safety and precision in the laboratory.

Introduction: The Utility and Latent Hazards of a Versatile Reagent

This compound, a member of the widely utilized arylboronic acid pinacol ester family, is a key building block in modern organic synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2] The pinacol ester group enhances the stability of the boronic acid, making it more amenable to storage and handling compared to its free boronic acid counterpart.[3][4]

However, the seemingly benign nature of this off-white solid belies its potential hazards. A thorough understanding of its chemical properties and reactivity is paramount to its safe and effective use. This guide will delineate the critical safety considerations, from personal protective equipment (PPE) and storage to emergency procedures and waste disposal, ensuring that its synthetic potential can be harnessed without compromising laboratory safety.

Hazard Identification and Classification

| Hazard Category | GHS Classification | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Data extrapolated from the Safety Data Sheet for 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester.[5]

Signal Word: Warning [5]

Precautionary Statements: [5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 1451391-17-5 | [6] |

| Molecular Formula | C12H16BClO3 | [6] |

| Molecular Weight | 254.52 g/mol | [6] |

| Appearance | Off-white to white solid | General observation for this class of compounds |

| Stability | Stable under recommended storage conditions. Sensitive to moisture. | [3][5] |

Reactivity and Incompatibilities:

-

Hydrolysis: Arylboronic acid pinacol esters are susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of the corresponding boronic acid.[7][8] This degradation can affect the stoichiometry and outcome of reactions. The rate of hydrolysis can be influenced by the pH and the electronic nature of substituents on the aromatic ring.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

-

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon monoxide, carbon dioxide, and oxides of boron.[9][10]

Safe Handling and Storage: A Proactive Approach to Laboratory Safety

Adherence to stringent handling and storage protocols is the most effective strategy for mitigating the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the selection of engineering controls and PPE is to create multiple barriers of protection between the researcher and the chemical.

-

Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3] Ensure that an emergency eyewash station and a safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[5]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation before use and employ proper glove removal techniques to avoid skin contact.[5][10]

-

Skin and Body Protection: A lab coat that is fully fastened should be worn to protect against skin contact. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[5]

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[5]

-

Storage and Handling Workflow

The following diagram illustrates the logical flow for the safe storage and handling of this compound.

Caption: Workflow for the safe handling and storage of this compound.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is critical.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[5]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[5]

-

Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[10]

Experimental Protocol: Suzuki-Miyaura Coupling